2',3,5-Tribromosalicylanilide
CAS No.: 4214-44-2
Cat. No.: VC16979108
Molecular Formula: C13H8Br3NO2
Molecular Weight: 449.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4214-44-2 |
|---|---|
| Molecular Formula | C13H8Br3NO2 |
| Molecular Weight | 449.92 g/mol |
| IUPAC Name | 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19) |
| Standard InChI Key | RRNVCFJANVOCCY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2',3,5-Tribromosalicylanilide belongs to the salicylanilide family, characterized by a benzamide backbone with hydroxyl and bromine substituents. Its molecular formula is C₁₃H₈Br₃NO₂, with a molecular weight of 449.92 g/mol. The IUPAC name, 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide, reflects the positions of the bromine atoms on the salicylate (2-hydroxybenzamide) and anilide (2-bromophenyl) moieties.
Key Structural Features:
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Salicylate Moiety: A 2-hydroxybenzamide group with bromine at the 3 and 5 positions.
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Anilide Moiety: A phenyl ring substituted with bromine at the 2' position.
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Hydrogen Bonding: The hydroxyl group at position 2 and the amide linkage facilitate intermolecular interactions, influencing crystallinity and solubility.
Spectroscopic and Physicochemical Properties
While experimental data on this specific isomer remains limited, analogous tribromosalicylanilides exhibit distinct spectral signatures:
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Infrared (IR): Strong absorption bands at ~3250 cm⁻¹ (O-H stretch) and ~1670 cm⁻¹ (amide C=O stretch).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Downfield shifts for aromatic protons adjacent to bromine atoms (δ 7.5–8.2 ppm).
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¹³C NMR: Resonances for carbons bonded to bromine appear at ~110–130 ppm.
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| Property | Value |
|---|---|
| Melting Point | Not reported |
| LogP (Partition Coefficient) | Estimated ≥4.5 (high lipophilicity) |
| Solubility | Low in water; soluble in DMSO, acetone |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through electrophilic aromatic bromination of salicylanilide. Key steps include:
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Bromination:
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Reagents: Bromine (Br₂) in aqueous acetic acid or emulsified water.
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Conditions: 50–65°C, 6–12 hours.
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Mechanism: Bromine acts as an electrophile, substituting hydrogen atoms at the 2', 3, and 5 positions.
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Purification:
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Recrystallization from ethanol/water mixtures yields >95% purity.
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Reaction Equation:
Industrial Manufacturing
Optimized processes prioritize yield and cost-efficiency:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
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Bromine Recycling: Capturing HBr byproducts reduces waste and raw material costs.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 50–65°C | 60–70°C |
| Reaction Time | 6–12 hours | 2–4 hours |
| Yield | 85–90% | 92–98% |
Biological Activity and Mechanisms
Antimicrobial Efficacy
2',3,5-Tribromosalicylanilide demonstrates broad-spectrum activity against:
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Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.
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Fungi: Candida albicans, Aspergillus niger.
Minimum Inhibitory Concentrations (MICs):
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.5–3.0 |
| Candida albicans | 4.0–8.0 |
Mechanism of Action
The compound’s activity stems from two primary effects:
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Membrane Disruption: Bromine atoms increase lipophilicity, enabling integration into lipid bilayers and causing cell lysis.
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Enzyme Inhibition: Competitive inhibition of microbial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.
Comparative Activity:
| Compound | Target Pathogens | MIC Range (μg/mL) |
|---|---|---|
| 2',3,5-Tribromosalicylanilide | Gram-positive bacteria | 1.5–8.0 |
| 3,5-Dibromosalicylanilide | Gram-positive bacteria | 4.0–16.0 |
| Hexachlorophene | Broad-spectrum | 0.5–2.0 |
Applications in Industry and Medicine
Disinfectants and Preservatives
The compound is utilized in:
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Surface Disinfectants: Effective in hospital settings against methicillin-resistant S. aureus (MRSA).
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Cosmetic Preservatives: Concentration-limited use in creams and lotions (0.1–0.5% w/w).
Textile and Polymer Additives
Incorporated into fabrics and plastics to impart antimicrobial properties, reducing odor and degradation.
Toxicological and Regulatory Considerations
Acute and Chronic Toxicity
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LD₅₀ (Rat, Oral): 1,200 mg/kg (moderate toxicity).
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Photosensitization: Metabolites may generate reactive oxygen species under UV light, causing dermatitis.
Challenges and Future Directions
Resistance Development
Prolonged use may select for efflux pump-overexpressing microbial strains, necessitating combination therapies.
Green Synthesis Initiatives
Research focuses on catalytic bromination using H₂O₂-KBr systems to reduce bromine waste.
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